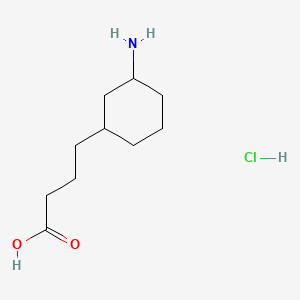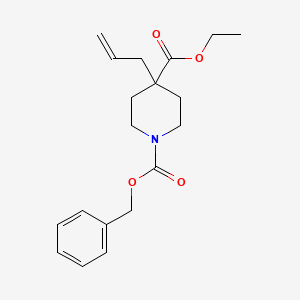
N-(but-3-yn-1-yl)-1-carbamimidamidomethanimidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(but-3-yn-1-yl)-1-carbamimidamidomethanimidamide is a synthetic compound with a unique structure that includes a but-3-yn-1-yl group and a carbamimidamidomethanimidamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(but-3-yn-1-yl)-1-carbamimidamidomethanimidamide typically involves multiple steps. One common method starts with the preparation of but-3-yn-1-ylamine, which is then reacted with appropriate reagents to introduce the carbamimidamidomethanimidamide group. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as zinc .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated column chromatography and other advanced techniques to ensure high yield and purity. The process may include purification steps such as recrystallization and distillation to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions
N-(but-3-yn-1-yl)-1-carbamimidamidomethanimidamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions with halogens.
Common Reagents and Conditions
Common reagents used in these reactions include potassium permanganate for oxidation, hydrogen gas with palladium catalyst for reduction, and halogens for substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield carboxylic acids, while reduction may produce alkanes. Substitution reactions can result in various substituted derivatives of the original compound .
Wissenschaftliche Forschungsanwendungen
N-(but-3-yn-1-yl)-1-carbamimidamidomethanimidamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme interactions and protein labeling.
Medicine: Investigated for its potential use in drug discovery and development, particularly in targeting specific enzymes and pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-(but-3-yn-1-yl)-1-carbamimidamidomethanimidamide involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site, thereby blocking the enzyme’s function. This inhibition can affect various metabolic pathways, leading to changes in cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include but-3-yn-1-yl acetate, but-3-yn-1-ylbenzene, and but-3-yn-1-ol. These compounds share the but-3-yn-1-yl group but differ in their functional groups and overall structure .
Uniqueness
What sets N-(but-3-yn-1-yl)-1-carbamimidamidomethanimidamide apart is its unique combination of the but-3-yn-1-yl group with the carbamimidamidomethanimidamide moiety. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in scientific research and industry .
Eigenschaften
Molekularformel |
C6H11N5 |
|---|---|
Molekulargewicht |
153.19 g/mol |
IUPAC-Name |
2-but-3-ynyl-1-(diaminomethylidene)guanidine |
InChI |
InChI=1S/C6H11N5/c1-2-3-4-10-6(9)11-5(7)8/h1H,3-4H2,(H6,7,8,9,10,11) |
InChI-Schlüssel |
NEVOTURTBNKXAN-UHFFFAOYSA-N |
Kanonische SMILES |
C#CCCN=C(N)N=C(N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


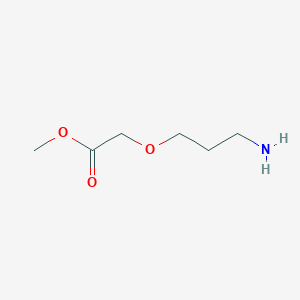
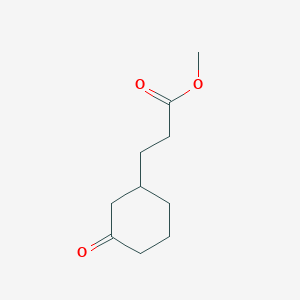
![Methyl2-{[3-(trifluoromethyl)azetidin-3-yl]oxy}acetatehydrochloride](/img/structure/B13506420.png)

![1-(Aminomethyl)-3-methyl-2-oxabicyclo[2.1.1]hexan-4-amine](/img/structure/B13506452.png)
![Tert-butyl 2-cyano-1,4-diazabicyclo[3.2.1]octane-4-carboxylate](/img/structure/B13506453.png)
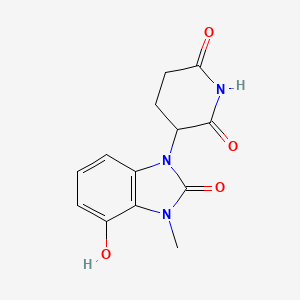
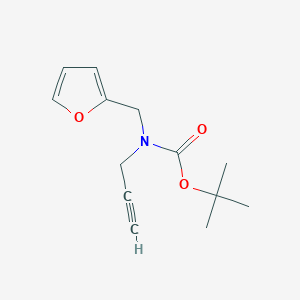
![1-Bromo-1-[(prop-2-en-1-yloxy)methyl]cyclopropane](/img/structure/B13506472.png)
aminehydrochloride](/img/structure/B13506476.png)
